molecular formula C12H19N3OS B14162844 Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- CAS No. 309740-39-4

Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)-

Cat. No.: B14162844
CAS No.: 309740-39-4
M. Wt: 253.37 g/mol
InChI Key: WNGPTZLZKGJFNN-UHFFFAOYSA-N
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Description

Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a thiazole ring attached to the amide nitrogen. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction involving thioamides and α-haloketones.

    Amide Bond Formation: The final step involves the coupling of the piperidine intermediate with the thiazole derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydrothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or antiviral activities.

Medicine

In medicine, such compounds are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(2-thiazolyl)-: Lacks the piperidine ring, which may affect its biological activity.

    Propanamide, 3-(4-methyl-1-piperidyl)-: Lacks the thiazole ring, which may influence its interaction with biological targets.

    Thiazole derivatives: Compounds containing the thiazole ring but different substituents.

Uniqueness

Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is unique due to the presence of both the piperidine and thiazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

CAS No.

309740-39-4

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H19N3OS/c1-10-2-6-15(7-3-10)8-4-11(16)14-12-13-5-9-17-12/h5,9-10H,2-4,6-8H2,1H3,(H,13,14,16)

InChI Key

WNGPTZLZKGJFNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=NC=CS2

solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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